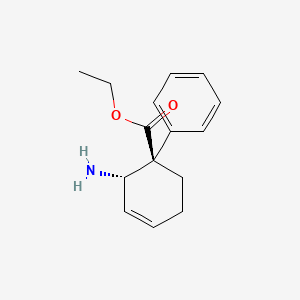
Bisnortilidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bisnortilidine typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization . This method ensures high stereoselectivity and yields.
Industrial Production Methods
Industrial production of this compound may involve scalable asymmetric synthesis techniques. The use of chiral catalysts and phase transfer catalysis can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
1. Formation and Elimination:
- Bisnortilidine is produced from the active metabolite nortilidine, which is derived from tilidine. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which play a significant role in the conversion processes .
- The elimination of this compound occurs mainly through renal excretion, although its pharmacological activity is minimal compared to its parent compound .
2. Drug Interactions:
- Research indicates that this compound's pharmacokinetics can be influenced by various substances that affect cytochrome P450 activity. For instance, voriconazole, an antifungal medication, has been shown to significantly alter the pharmacokinetic profile of this compound by delaying its peak concentration and reducing its overall exposure (AUC) .
Clinical Implications
1. Pain Management:
- The understanding of this compound's role in the metabolism of tilidine is essential for clinicians managing pain with opioid therapies. The effectiveness of tilidine can be compromised by drugs that inhibit its conversion to nortilidine, subsequently affecting analgesic outcomes .
2. Case Studies:
- A notable case study involved a patient with severe postoperative pain who experienced altered drug metabolism due to concurrent administration of voriconazole. This led to reduced analgesic efficacy from tilidine due to increased levels of this compound and decreased levels of nortilidine .
Table 1: Pharmacokinetic Parameters of this compound and Nortilidine
| Parameter | Nortilidine (Mean ± SD) | This compound (Mean ± SD) |
|---|---|---|
| C_max (ng/ml) | 153.7 ± 59.6 | Not Applicable |
| t_max (h) | 0.8 ± 0.3 | Not Applicable |
| AUC_0-24 (h ng/ml) | 758.7 ± 213.8 | Not Applicable |
| t_1/2 (h) | 5.9 ± 0.9 | Not Applicable |
Note: The parameters for this compound are not typically reported due to its inactive status .
Table 2: Drug Interaction Effects on this compound Metabolism
| Drug Interaction | Effect on this compound Metabolism |
|---|---|
| Voriconazole | Increased t_max; Reduced AUC |
| Grapefruit Juice | No significant effect on pharmacokinetics |
| Efavirenz | Reduced terminal elimination half-life |
Mécanisme D'action
The mechanism of action of Bisnortilidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate
- Ethyl (1S,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate
Uniqueness
Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological targets. This makes it distinct from its diastereomers and enantiomers, which may have different chemical and biological properties .
Propriétés
Numéro CAS |
53948-51-9 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-2-18-14(17)15(11-7-6-10-13(15)16)12-8-4-3-5-9-12/h3-6,8-10,13H,2,7,11,16H2,1H3/t13-,15+/m0/s1 |
Clé InChI |
BTKAMSWFNMGLGM-DZGCQCFKSA-N |
SMILES |
CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2 |
SMILES isomérique |
CCOC(=O)[C@]1(CCC=C[C@@H]1N)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2 |
Synonymes |
isnortilidine bisnortilidine, (1R-trans)-isomer bisnortilidine, (1S-trans)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















